Ethylenediamine

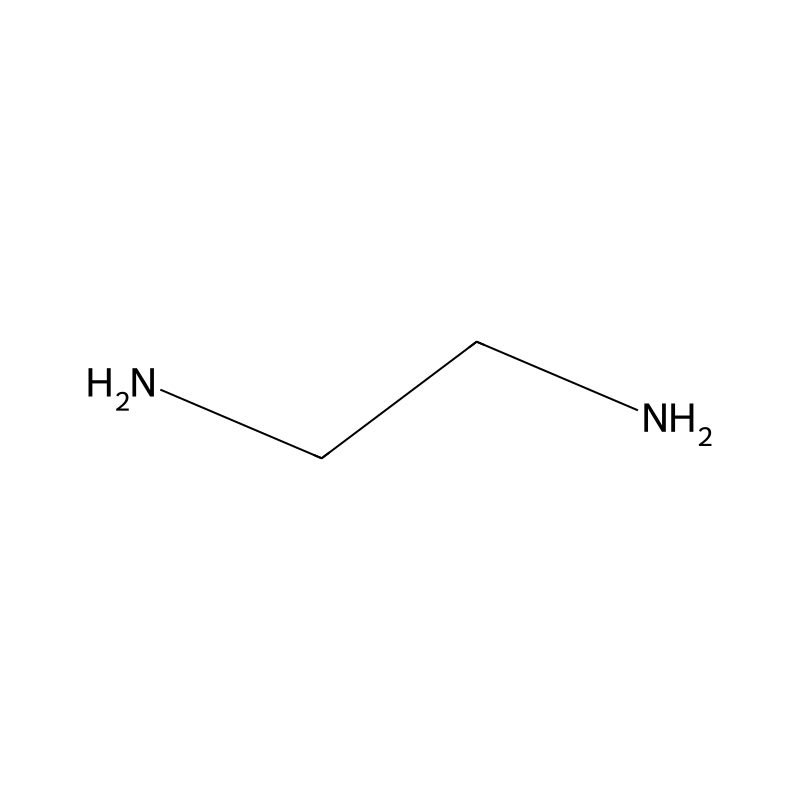

H2NCH2CH2NH2

C2H8N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2NCH2CH2NH2

C2H8N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/

Sol in benzene unless insufficiently dried; slightly sol in ether

SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER

Water solubility = 1X10+6 mg/l

Miscible with water, oxygenated and aromatic solvents

1000 mg/mL

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Researchers utilize various techniques to synthesize EDA derivatives, including:

- Condensation reactions: EDA reacts with aldehydes, ketones, and carboxylic acids to form Schiff bases, imides, and amides, respectively .

- Click chemistry: This approach involves the reaction of azides and alkynes, often incorporating EDA as an azide precursor, to produce diverse and complex molecules .

- Metal complexation: EDA acts as a chelating agent, forming stable complexes with various metal ions due to its ability to donate multiple electron pairs. These metal-EDA complexes hold potential for applications in catalysis and biomimetic chemistry .

The characterization of newly synthesized EDA derivatives is crucial in scientific research. Researchers employ various techniques like:

- Nuclear magnetic resonance (NMR) spectroscopy: This method provides detailed information about the molecular structure and environment of each atom in the molecule .

- Fourier-transform infrared spectroscopy (FTIR): This technique helps identify functional groups present in the molecule based on their characteristic vibrational frequencies .

- Mass spectrometry: This method determines the molecular weight and potential fragmentation patterns of the synthesized molecule .

These characterization techniques allow researchers to confirm the successful synthesis of the desired EDA derivative and understand its properties for further application in different research areas.

Materials Science Applications

Ethylenediamine plays a vital role in developing various functional materials for diverse applications.

- Polymers: EDA serves as a precursor for numerous polymers, including polyamides (e.g., Nylon), polyimides, and polyetheramines. These polymers possess desirable properties like high strength, thermal stability, and flame retardancy, making them valuable in various fields like engineering, textiles, and electronics .

- Metal-organic frameworks (MOFs): EDA-based MOFs are porous structures constructed from metal ions linked by organic ligands, including EDA. These MOFs exhibit high surface area and tunable pore sizes, making them valuable for gas storage, separation, and catalysis .

- Hydrogels: EDA can be incorporated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing due to their biocompatibility and tunable properties .

The versatility of EDA allows researchers to design and synthesize various materials with tailored properties for specific applications in materials science.

Biomedical Applications

Ethylenediamine finds diverse applications in the field of biomedicine:

- Drug delivery: EDA-based materials can be utilized as drug carriers due to their ability to bind to therapeutics and release them in a controlled manner .

- Gene delivery: Researchers explore EDA-based materials for gene delivery applications due to their ability to condense DNA and facilitate its cellular uptake .

- Biosensors: EDA can be employed in the development of biosensors due to its ability to interact with specific biomolecules, allowing for the detection of various biological targets .

Ethylenediamine is an organic compound with the molecular formula C₂H₈N₂, characterized as a colorless liquid with a strong ammonia-like odor. It is a basic amine and serves as a significant building block in chemical synthesis, particularly in the production of various industrial chemicals. Ethylenediamine is notable for being the simplest member of the polyethylene amines family, with an estimated production of around 500,000 tonnes in 1998 alone .

- Alkylation: Ethylenediamine can react with alkyl halides to form N-alkyl derivatives.

- Formation of Chelates: As a bidentate ligand, it forms stable complexes with metal ions, such as cobalt and nickel, through coordination chemistry .

- Reactions with Acids: When reacted with hydrochloric acid, ethylenediamine forms ethylenediamine dihydrochloride .

Ethylenediamine exhibits notable biological activity. It is recognized as a contact sensitizer capable of causing allergic reactions, including rashes and respiratory issues. Some derivatives of ethylenediamine are implicated in allergic responses, which can lead to symptoms such as fever and edema . Its role as a precursor in pharmaceuticals also highlights its significance in medicinal chemistry.

Ethylenediamine can be synthesized through several methods:

- Industrial Synthesis:

- From 1,2-Dichloroethane: This method involves treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium. The reaction generates hydrogen chloride, which forms a salt with the amine; sodium hydroxide is then added to liberate the amine .

- From Ethanolamine: Another industrial route involves reacting ethanolamine with ammonia over nickel catalysts.

- Laboratory Synthesis:

Ethylenediamine has diverse applications across various fields:

- Chemical Manufacturing: It is used to produce numerous industrial chemicals, including polyurethanes and plasticizers.

- Pharmaceuticals: Ethylenediamine serves as a precursor for drugs and chelating agents such as edetic acid (EDTA), which is vital in medicine for binding metal ions .

- Agriculture: It is involved in the synthesis of fungicides and pesticides.

- Polymer Production: Ethylenediamine is a key ingredient in producing dendrimers and other advanced materials .

Research into the interactions of ethylenediamine reveals its potential for forming complexes with various metals, enhancing its utility in catalysis and materials science. Studies have shown that its chelation properties allow it to stabilize metal ions effectively, making it valuable in coordination chemistry . Additionally, its biological interactions necessitate caution due to its sensitizing effects on human health.

Ethylenediamine shares structural similarities with several compounds that also contain amine functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethylenetriamine | Trisamine | Contains three amine groups; used in curing agents |

| Triethylenetetramine | Tetraamine | Four amines; utilized in epoxy resin formulations |

| Propylene diamine | Diamine | Derived from propylene; used in polymer synthesis |

| Hexamethylenediamine | Hexamine | Six carbon chain; used in polyamide production |

| Aminoethylpiperazine | Piperazine derivative | Contains a piperazine ring; used in pharmaceuticals |

Ethylenediamine's uniqueness lies in its bifunctional nature, allowing it to act as both a ligand and a building block for more complex structures while maintaining significant reactivity due to its two amino groups .

Ligand Behavior in Transition Metal Complexes

Bis(ethylenediamine) Configurations in Cobalt(III) Coordination Spheres

Bis(ethylenediamine)cobalt(III) complexes exhibit distinct geometric and electronic properties due to ethylenediamine’s strong chelating ability. In these octahedral complexes, two ethylenediamine molecules occupy four coordination sites, while the remaining two sites bind monodentate ligands such as sulfito (SO₃²⁻), azido (N₃⁻), or nitro (NO₂⁻) groups [1]. Single-crystal X-ray diffraction studies reveal that the trans-labilizing effects of certain ligands, such as sulfito, induce significant elongation of bonds trans to their coordination sites. For example, in cis-[en₂Co(SO₃)₂]⁻, the Co–O bond trans to sulfito lengthens by 0.089 Å compared to bonds cis to the ligand [1]. This structural distortion correlates with kinetic lability, enabling ligand substitution reactions critical to catalytic and sensor applications.

The synthesis of these complexes often involves aqueous recrystallization under controlled conditions. For instance, cis-bis(azido)bis(ethylenediamine)cobalt(III) nitrate forms stable crystals when recrystallized from ~70°C aqueous solutions, as confirmed by infrared spectroscopy (azido stretches at 2092 cm⁻¹ and 2017 cm⁻¹) and elemental analysis [1]. Such precision in synthesis ensures reproducibility in materials designed for redox-active applications.

Supramolecular Assembly Through Polydentate Binding Modes

Ethylenediamine derivatives enable the construction of supramolecular architectures through their polydentate binding modes. Ligands featuring two tridentate ethylenediamine-derived domains separated by aromatic spacers spontaneously assemble into helicates and meso-helicates upon metal coordination [5]. For example, reaction of a phenylene-bridged bis(ethylenediamine) ligand with zinc(II) ions yields a pentanuclear circular helicate, [Zn₅(L)₅]¹⁰⁺, where each zinc center coordinates two tridentate motifs from adjacent ligands [5]. This assembly’s stability arises from ethylenediamine’s flexibility, which accommodates the helical twist required for metal-ligand charge transfer.

In iridium(III) systems, hydrogen bonding between ethylenediamine’s NH₂ groups and counterions directs crystal packing. The complex [(ppy)₂Ir(en)]ClO₄ adopts a layered structure stabilized by N–H⋯O interactions between ethylenediamine and perchlorate ions, enhancing solid-state luminescence quantum yields by 40% compared to non-hydrogen-bonded analogs [4]. Such interactions highlight ethylenediamine’s dual role as a coordination site and a supramolecular synthon.

Metal-Organic Framework (MOF) Functionalization Techniques

Amine-Grafted Mn-DOBDC Frameworks for Enhanced CO₂ Capture Capacity

Post-synthetic modification of Mn-DOBDC (Mn₂(DOBDC)(DMF)₂) with ethylenediamine significantly improves CO₂ adsorption. The amine functionalization replaces labile dimethylformamide (DMF) molecules coordinated to manganese centers, as evidenced by Fourier-transform infrared spectroscopy (FTIR) peaks at 2915 cm⁻¹ and 2830 cm⁻¹ corresponding to ethylenediamine’s C–H stretches [6]. This substitution increases the framework’s CO₂ uptake from 2.1 mmol/g to 3.4 mmol/g at 25°C and 1 bar, attributed to chemisorption between CO₂ and primary amines [6].

Table 1: CO₂ adsorption performance of Mn-DOBDC before and after ethylenediamine modification

| Material | CO₂ Uptake (mmol/g, 1 bar) | Stability (Cycles) |

|---|---|---|

| Mn-DOBDC | 2.1 | 5 |

| EDA-Mn-DOBDC | 3.4 | 12 |

Moisture-Stable MOF Architectures Through Ethylenediamine Post-Synthetic Modification

Ethylenediamine enhances MOF stability by masking hydrophilic metal sites and introducing hydrophobic ethylene bridges. In EDA-Mn-DOBDC, prolonged exposure to 70% relative humidity results in only a 9% loss in crystallinity, compared to 58% for the unmodified framework [6]. Thermogravimetric analysis shows the modified MOF retains structural integrity up to 240°C, versus 180°C for Mn-DOBDC, due to stronger Mn–N bonds (bond dissociation energy ≈ 260 kJ/mol) compared to Mn–O(DMF) bonds [6]. These improvements enable MOF reuse in industrial gas separation processes without frequent reactivation.

The synergistic interaction between acidic and basic sites on solid catalyst surfaces plays a crucial role in determining catalytic activity and selectivity for ethylenediamine synthesis [7] [8]. Density functional theory calculations reveal that basic sites promote oxygen-hydrogen bond cleavage, while acidic sites facilitate carbon-hydrogen bond activation [1] [7]. This dual activation mechanism enhances the overall reaction rate by creating a higher concentration of reactive alkoxy intermediates [1].

Research by An and colleagues demonstrates that gamma-aluminum oxide supported cobalt catalysts exhibit superior performance compared to purely acidic or basic supports [7]. The optimal acid density of 4.38 micromoles per square meter combined with a base density of 4.31 micromoles per square meter results in 57.5% ethylene glycol conversion and 29.3% ethylenediamine selectivity [7]. Supports with predominantly acidic character, such as silica dioxide (acid density 0.52 μmol/m²) or niobia (acid density 2.29 μmol/m²), show significantly lower activity with ethylene glycol conversions below 5% [7].

The acid-base cooperative effect operates through a concerted mechanism where substrates are simultaneously activated by both types of sites [9] [8]. Surface characterization studies using ammonia temperature-programmed desorption and carbon dioxide temperature-programmed desorption confirm that the presence of both Brønsted and Lewis acid sites alongside basic hydroxyl groups creates an optimal catalytic environment [10] [9]. The introduction of sulfur and fluorine modifiers in the aluminum oxide carrier effectively improves the acid-base environment, enhancing both activity and stability [11].

Homogeneous Catalytic Pathways

Ionic Liquid-Mediated Dehydrogenation-Hydrogenation Cycles

Ionic liquids have emerged as promising catalytic media for ethylenediamine synthesis through their unique ability to facilitate dehydrogenation-hydrogenation cycles [12] [4] [13]. Bisimidazolium-based ionic liquids containing transition metal anions demonstrate exceptional performance, achieving 92% ethylene glycol conversion and 85% ethylenediamine selectivity under optimized conditions [1]. The catalytic mechanism involves sulfonic group-functionalized Brønsted acid sites and Lewis acidic bisimidazolium cations promoting substrate dehydrogenation, while transition-metal anions facilitate imine hydrogenation [1].

The ionic liquid 1-butyl-3-methylimidazolium acetate shows remarkable activity for dehydrogenation reactions, releasing 1.95 equivalents of hydrogen from amine borane substrates at 105°C [12]. Nuclear magnetic resonance characterization reveals that the ionic liquid structure remains intact during dehydrogenation, confirming its role as a recoverable catalyst [12]. The acetate anion accelerates reaction completion by destabilizing reaction intermediates, while the imidazolium cation provides stabilization for charged species [12].

Advanced ionic liquid systems incorporating ruthenium-phosphine complexes enable reversible carbon dioxide hydrogenation and formic acid dehydrogenation cycles [13]. These systems achieve remarkable activity under mild conditions, producing formic acid at 25°C under continuous carbon dioxide and hydrogen flow [13]. The ionic liquid facilitates activation through an imidazoline intermediate formed by acid-base reactions between imidazolium cations and acetate anions [13].

Transition Metal Complexes in Borrowing Hydrogen Mechanisms

The borrowing hydrogen methodology represents a powerful approach for ethylenediamine synthesis using transition metal complexes [14] [15] [16]. This strategy involves temporary hydrogen removal from alcohols to generate reactive carbonyl intermediates, which subsequently undergo condensation and reduction steps [15]. Manganese complexes have shown particular promise, offering environmentally friendly alternatives to precious metal catalysts [14].

Ruthenium-based catalysts achieve complete ethylene glycol conversion with 21.2% ethylenediamine selectivity under relatively mild conditions of 180°C with 1 mole percent potassium tert-butoxide [1]. The mechanism proceeds through initial alcohol dehydrogenation to form aldehydes, followed by condensation with ammonia to generate imines, and final hydrogenation to produce primary amines [15] [16]. The catalytic cycle maintains atom economy by utilizing water as the sole byproduct [14] [16].

Iron, cobalt, nickel, and copper complexes offer sustainable alternatives to precious metal systems [16]. These earth-abundant catalysts demonstrate comparable activity while reducing process costs [16]. The selectivity control in borrowing hydrogen processes depends on managing competing pathways, particularly surface-mediated carbon-nitrogen bond coupling between intermediates [17]. Recent advances in ligand design and reaction optimization have improved selectivity toward primary amines while minimizing polyamine formation [18] [19].

Physical Description

Liquid

Colorless, viscous liquid with an ammonia-like odor; [NIOSH]

COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.

Colorless, viscous liquid with an ammonia-like odor.

Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]

Color/Form

Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

116-117 °C

117.00 to 118.00 °C. @ 760.00 mm Hg

117 °C

241 °F

Flash Point

93 °F

104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/

110 °F (closed cup)

33.9 °C (open cup), 43.3 °C (closed cup)

34 °C c.c.

Heavy Atom Count

Vapor Density

2.07 (AIR= 1)

Relative vapor density (air = 1): 2.1

2.07

Density

0.898 @ 25 °C/4 °C

Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F)

Relative density (water = 1): 0.9

0.91

LogP

log Kow = -2.04 @ pH 13

-2.04

-1.2

Odor

Odor Threshold

Odor Threshold High: 11.0 [mmHg]

Odor threshold from CHEMINFO

Water odor threshold: 16000 mg/l @ pKa of 10.0. Air odor threshold: 1.0 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.

Odor recognition in air= 3.40 ppm (purity not specified)

Odor low= 2.50 mg/cu m; Odor high= 28.0 mg/cu m

Decomposition

Melting Point

8.5 °C

11 °C

47 °F

UNII

Related CAS

14852-17-6 (unspecified phosphate)

15467-15-9 (unspecified hydrochloride)

18299-54-2 (mono-hydrochloride)

20829-66-7 (dinitrate)

22029-36-3 (sulfate[1:1])

25723-52-8 (unspecified sulfate)

333-18-6 (di-hydrochloride)

5700-49-2 (di-hydriodide)

624-59-9 (di-hydrobromide)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Therapeutic Uses

Mechanism of Action

The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.

Vapor Pressure

12.1 [mmHg]

12.1 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 1.4

11 mmHg

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Impurities

Other CAS

18299-54-2

27308-78-7

Absorption Distribution and Excretion

Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration.

Vd = 0.133 l/kg

/Diamines/ are absorbed through the skin. /Diamines/

Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Urinary excretion was the primary route of elimination accounting for 42 to 65% of the admin radioactivity. Fecal excretion was 5-32%, depending upon the route. Six to 9% was eliminated via expired air in the form of CO2. At 48 hr, 11-21% of radioactivity remained in the various organs & the carcass. Thyroid, bone marrow, liver, and kidney contained relatively higher concn. The route of admin did not appear to change the metabolic profile. As the dosage incr from 5 to 50 to 500 mg/kg, there was a pattern of accumulation of ethylenediamine with a corresponding decr of metabolite formation.

Plasma concn of ethylenediamine (EDA) were examined after oral and iv admin of aminophylline (theophylline and ethylenediamine mixture) to 3 healthy subjects. Ethylenediamine was not detectable after 2 hr.

(14)C-Labeled ethylenediamine (EDA) was accumulated by slices of adult rat cerebral cortex, although the tissue:medium ratios were much lower than those for gamma-aminobutyric acid. EDA uptake was temp-dependent and appeared to take place by both sodium dependent and sodium independent mechanisms. Inhibition studies indicate that ethylenediamine may be transported in part by the small basic amino acid transport system and in part by polyamine systems shown to be present in brain tissue. Potassium-stimulated, calcium dependent release of radioactivity from brain slices labeled with (14)C-ethylenediamine in the presence of sodium ions was observed. Extracellular ethylenediamine stimulated the release of (3)H-gamma-aminobutyric acid and (3)H-labeled beta-alanine from preloaded slices, although gamma-aminobutyric acid and beta-alanine did not stimulate (14)C-ethylenediamine release. Apparently, extracellular ethylenediamine counter-exchanges with intracellular gamma-aminobutyric acid or beta-alanine, but ethylenediamine which is accumulated by the tissue is then bound or moved to pools not directly accessible to these amino acids.

Transdermal therapeutic systems /which/ employ rate controlling membranes affixed to skin deliver medication to the blood stream at a constant rate. The transdermal route of absorption bypasses the gastrointestinal tract and avoids first pass inactivation by the liver.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Halazepam

Biological Half Life

Use Classification

Methods of Manufacturing

Ethylenediamine is produced mainly by reacting ethylene chloride with aqueous or liquid ammonia at about 100 °C.

The reaction of ethanolamine with ammonia ... In a continuous procedure, ethanolamine, ammonia, and hydrogen are passed over a cobalt catalyst at 20 MPa and 150-230 °C.

Reaction of ethylene oxide with ammonia

General Manufacturing Information

Petroleum Refineries

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Wholesale and Retail Trade

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

All Other Basic Inorganic Chemical Manufacturing

1,2-Ethanediamine: ACTIVE

1,2-Ethanediamine, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Method of purification is redistillation

Guard against sticking of ground-glass joint due to strong alkaline.

Analytic Laboratory Methods

ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/

NIOSH Method 2540. Determination of Ethylenediamine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples for the determination of ethylenediamine. The detection limit is 0.050 mg/cu m.

A METHOD FOR MONITORING EXPOSURE TO ETHYLENEDIAMINE (EDA) IN THE OCCUPATIONAL ENVIRONMENT IS DESCRIBED. ANALYSIS IS BY GAS CHROMATOGRAPHY. THE METHOD IS SENSITIVE TO 200 MUG/ML EDA AND CAN DETECT 1.0 PPM EDA IN SAMPLES COLLECTED FOR 4.5 HR AT A 300 CU CM/MIN FLOW.

For more Analytic Laboratory Methods (Complete) data for ETHYLENEDIAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

A 37-yr-old pt sensitized to ethylenediamine by topical use of a steroid cream for scaly rash, developed an itchy morbilliform rash affecting the whole body following piperazine citrate therapy for threadworms.

Dates

Hasell et al. Triply interlocked covalent organic cages. Nature Chemistry, doi: 10.1038/nchem.739, published online 18 July 2010 http://www.nature.com/nchem

Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem